molecular formula C11H11NO B1341344 5,7-Dimethyl-4-hydroxyquinoline CAS No. 203626-56-6

5,7-Dimethyl-4-hydroxyquinoline

Cat. No.: B1341344
CAS No.: 203626-56-6
M. Wt: 173.21 g/mol
InChI Key: HTNWWTAMEUZKJJ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4-hydroxyquinoline is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its biological and pharmacological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-4-hydroxyquinoline can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with appropriate aldehydes and ketones under acidic or basic conditions. For instance, the Skraup synthesis, Doebner-Miller reaction, and Pfitzinger reaction are well-known methods for constructing the quinoline ring system .

Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic processes to enhance yield and efficiency. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-4-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,7-Dimethyl-4-hydroxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-4-hydroxyquinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular processes by intercalating into DNA, and modulate signaling pathways by interacting with receptors. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its broad-spectrum antimicrobial activity.

    4-Hydroxy-2-quinoline: Exhibits significant antiviral properties.

    5,7-Dibromo-8-hydroxyquinoline: Notable for its anticancer potential.

Uniqueness: 5,7-Dimethyl-4-hydroxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its dual methyl groups at positions 5 and 7 enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .

Properties

IUPAC Name

5,7-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)12-4-3-10(11)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNWWTAMEUZKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)C=CNC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588883
Record name 5,7-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203626-56-6
Record name 5,7-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203626-56-6
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